molecular formula C15H11BrF2O3 B6293135 Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate CAS No. 2404733-65-7

Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

Cat. No.: B6293135
CAS No.: 2404733-65-7
M. Wt: 357.15 g/mol
InChI Key: RZKATAYVBWKAOK-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and two fluorine atoms attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate typically involves multiple steps. One common method includes the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or a base catalyst like sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, KOH).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane penetration, while the bromine and fluorine atoms can influence binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)-2,3-difluorobenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl 4-(benzyloxy)-5-chloro-2,3-difluorobenzoate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    Methyl 4-(benzyloxy)-5-iodo-2,3-difluorobenzoate:

Uniqueness

Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate is unique due to the combination of bromine and fluorine atoms, which can enhance its reactivity and potential applications in various fields. The presence of the benzyloxy group also provides additional functionalization possibilities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O3/c1-20-15(19)10-7-11(16)14(13(18)12(10)17)21-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKATAYVBWKAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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